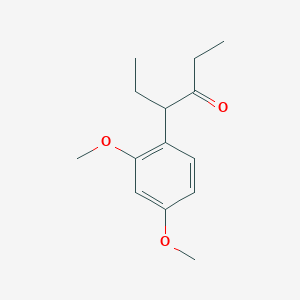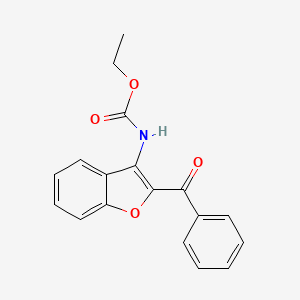
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.316 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a benzoyl group, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester typically involves the reaction of 2-benzoyl-3-benzofuranol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and benzoyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .
相似化合物的比较
Similar Compounds
Carbamic acid, (2-benzoyl-3-benzofuranyl)(cyanomethyl)-, ethyl ester: Similar structure but with a cyanomethyl group.
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is unique due to its specific combination of a benzofuran ring and a benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
88737-32-0 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21) |
InChI 键 |
HDFUKHDDJLQMDO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


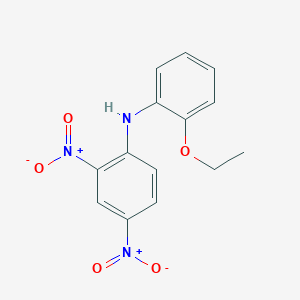
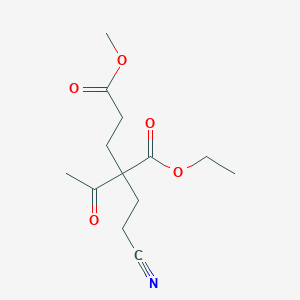
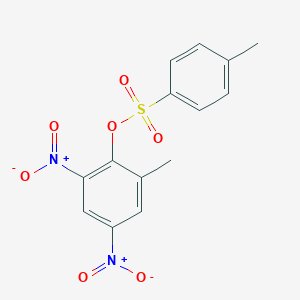
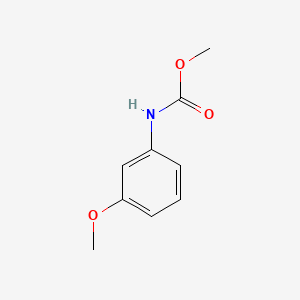
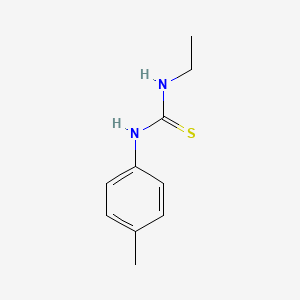
![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11963418.png)
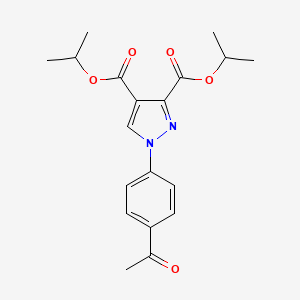
![Benzene, 1-methyl-4-[(phenylmethoxy)methyl]-](/img/structure/B11963426.png)

